![molecular formula C14H7F3N2O5S2 B2594450 2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole CAS No. 315239-64-6](/img/structure/B2594450.png)
2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a trifluoromethyl group (-CF3), a sulfonyl group (-SO2-), a phenyl group (a variant of benzene), and a benzo[d]oxazole group (a fused benzene and oxazole ring) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The electron-withdrawing nitro, trifluoromethyl, and sulfonyl groups could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing groups, which could make the molecule more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups could make the compound relatively polar .Wissenschaftliche Forschungsanwendungen
Antitrypanosomal and Antileishmanial Activities
Compounds with nitro-substituted structures, including triazoles and imidazoles, have been evaluated for their antitrypanosomal and antileishmanial activities. A study found that several nitro-substituted compounds displayed significant activity against Trypanosoma cruzi intracellular amastigotes, with some being more potent than the reference drug benznidazole. This suggests potential applications in developing treatments for trypanosomiasis and leishmaniasis (Papadopoulou et al., 2012).
Synthesis and Biological Evaluation of Oxazole Derivatives
Research on oxazole derivatives, including those with nitro and sulfonyl groups, indicates their potential for anticancer and antiviral activities. A study described the synthesis of new oxazole compounds supported with various pharmacophoric functionalities, demonstrating considerable cytotoxic activity against human tumor cell lines. This highlights the relevance of oxazole derivatives in developing new anticancer and antiviral agents (Faidallah et al., 2012).
Palladium-Catalyzed C-Arylation
A study on the palladium-catalyzed direct C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides suggests a practical method for synthesizing 2-aryl benzoxazoles. This process tolerates a variety of functional groups, offering a versatile approach to modifying benzoxazole structures for potential applications in material science and pharmaceutical chemistry (Zhang et al., 2011).
Antioxidant and Anticancer Activities of Oxazole Derivatives
Another study focused on synthesizing novel oxazole derivatives and evaluating their antioxidant and anticancer activities. Specific oxazole compounds demonstrated promising activity against cancer cell lines, indicating the potential of such derivatives in cancer treatment and as antioxidants (Mathew et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O5S2/c15-14(16,17)26(22,23)8-5-6-12(10(7-8)19(20)21)25-13-18-9-3-1-2-4-11(9)24-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEDUORAXXTKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
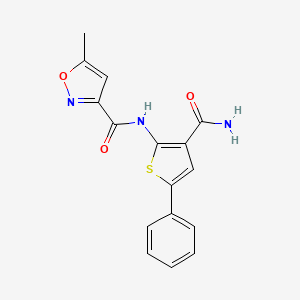
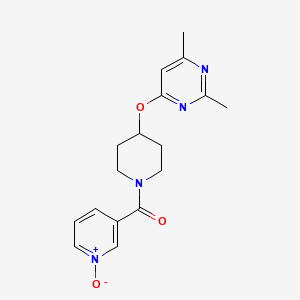
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2594370.png)
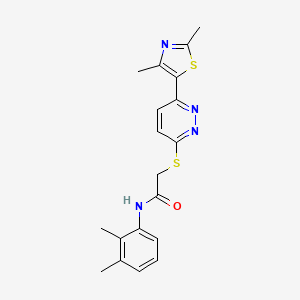
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2594373.png)
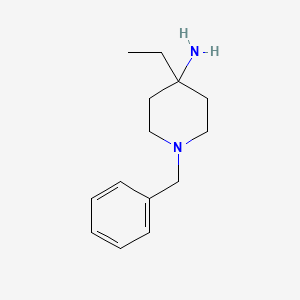

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2594381.png)
![6-bromo-3-[(4-tert-butylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2594382.png)
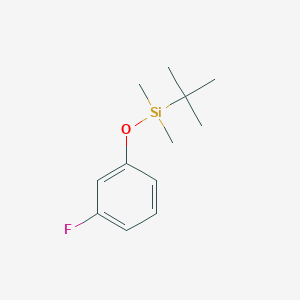

![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)

![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)
